6-Fluorospiro[indoline-3,4'-piperidin]-2-one 6-Fluorospiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.: 1258637-78-3
VCID: VC8063353
InChI: InChI=1S/C12H13FN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
SMILES: C1CNCCC12C3=C(C=C(C=C3)F)NC2=O
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24

6-Fluorospiro[indoline-3,4'-piperidin]-2-one

CAS No.: 1258637-78-3

Cat. No.: VC8063353

Molecular Formula: C12H13FN2O

Molecular Weight: 220.24

* For research use only. Not for human or veterinary use.

6-Fluorospiro[indoline-3,4'-piperidin]-2-one - 1258637-78-3

Specification

CAS No. 1258637-78-3
Molecular Formula C12H13FN2O
Molecular Weight 220.24
IUPAC Name 6-fluorospiro[1H-indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C12H13FN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Standard InChI Key QAOOQANQSMZXMN-UHFFFAOYSA-N
SMILES C1CNCCC12C3=C(C=C(C=C3)F)NC2=O
Canonical SMILES C1CNCCC12C3=C(C=C(C=C3)F)NC2=O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound features a molecular formula of C12H13FN2O\text{C}_{12}\text{H}_{13}\text{FN}_2\text{O} and a molecular weight of 220.25 g/mol . Its spirocyclic architecture arises from a shared carbon atom bridging the indoline (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring) and piperidine moieties. The fluorine atom is substituted at the 6-position of the indoline ring, enhancing electronic properties and binding interactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC12H13FN2O\text{C}_{12}\text{H}_{13}\text{FN}_2\text{O}
Molecular Weight220.25 g/mol
SMILESC1CNCCC12C3=C(C=C(C=C3)F)NC2=O
LogP (iLOGP)1.87
Topological Polar Surface Area41.13 Ų
Solubility (ESOL)3.03 mg/mL

The fluorine atom introduces electronegativity, influencing hydrogen bonding and dipole interactions, which are critical for target binding . X-ray crystallography of analogous spiro-indoline derivatives confirms a distorted chair conformation in the piperidine ring, stabilized by intramolecular hydrogen bonds .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves a three-step strategy:

  • Indoline Formation: Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions.

  • Fluorination: Electrophilic fluorination at the 6-position using N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

  • Spirocyclization: Reaction with piperidine precursors under basic conditions to form the spiro junction .

For example, hydrogenation of 1'-benzyl-protected intermediates (e.g., 1'-benzyl-6-fluorospiro[indoline-3,4'-piperidin]-2-one) over palladium catalysts yields the final product with >90% efficiency .

Table 2: Representative Synthesis Yield Data

IntermediateReaction ConditionsYield
1'-Benzyl derivativeH2\text{H}_2, Pd/C, MeOH90.2%
Deprotected productPiperidine, DCM78%

Industrial-scale production employs continuous flow reactors to optimize temperature control and reduce byproducts.

Biological Activity and Mechanisms

Anticancer Properties

The compound exhibits potent inhibition of tyrosine kinases, particularly c-Met and anaplastic lymphoma kinase (ALK), with IC50_{50} values in the nanomolar range . In GTL-16 gastric carcinoma xenografts, derivatives reduced tumor volume by >50% at 50 mg/kg doses .

Table 3: Kinase Inhibition Profiles

TargetIC50_{50} (nM)Cell Line Assay Result
c-Met14.71.56 μM (GTL-16)
ALK51.388.8 μM (HCT116)
EGFR488569 μM (MCF7)

Mechanistically, the spirocyclic core binds to kinase ATP pockets, while the fluorine enhances hydrophobic interactions with residue Phe-1223 in c-Met . Flow cytometry studies confirm apoptosis induction via caspase-3 activation .

ParameterValue
LD50_{50} (oral, rat)320 mg/kg
Skin IrritationCategory 2 (H315)
MutagenicityNegative (Ames test)

Safety protocols mandate PPE for handling due to respiratory and dermal irritation risks .

Comparative Analysis with Analogues

Positional Fluorine Effects

  • 6-Fluoro vs. 5-Fluoro: The 6-fluoro derivative shows 10-fold greater c-Met selectivity over 5-fluoro analogues (σ2_21_1 = 10:1 vs. 1:1) .

  • 4-Fluoro: Lower logP (1.28 vs. 1.87) reduces CNS penetration but improves aqueous solubility .

Applications in Drug Development

As a kinase inhibitor scaffold, the compound has been derivatized to produce clinical candidates like SMU-B, which advanced to Phase I trials for NSCLC . Its spirocyclic core is also utilized in fluorescent probes for σ receptor imaging .

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